6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one typically involves the bromination of a thieno[3,2-b]pyridine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a thieno[3,2-b]pyridin-5(4H)-one derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with an amino group would result in an amino-thieno[3,2-b]pyridin-5(4H)-one derivative .
Scientific Research Applications
6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-4-hydroxythieno[3,2-c]pyridine
- 6-Bromo-7-[11C]methylpurine
Uniqueness
6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H4BrNO2S |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
6-bromo-7-hydroxy-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C7H4BrNO2S/c8-4-5(10)6-3(1-2-12-6)9-7(4)11/h1-2H,(H2,9,10,11) |
InChI Key |
PLMAMISJKDDFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)C(=C2O)Br |
Origin of Product |
United States |
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